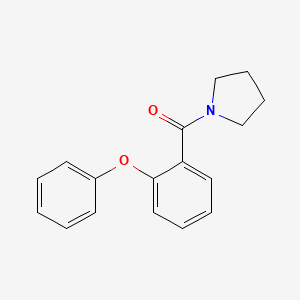

N-(2-phenoxybenzoyl)pyrrolidine

Description

N-(2-Phenoxybenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with a phenoxy moiety at the ortho position, attached to the nitrogen of the pyrrolidine ring. The pyrrolidine scaffold, a five-membered saturated amine heterocycle, is widely exploited in drug discovery due to its conformational flexibility, hydrogen-bonding capability, and ability to enhance bioavailability . The phenoxybenzoyl substituent introduces steric bulk and electron-donating properties, which may influence biological activity, solubility, and metabolic stability.

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(2-phenoxyphenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C17H17NO2/c19-17(18-12-6-7-13-18)15-10-4-5-11-16(15)20-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |

InChI Key |

LOPKQQIHEQYOFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Aryl Pyrrolidines

Compounds like N-(2-tolyl)pyrrolidine and N-(2,6-xylyl)pyrrolidine () share a direct aryl attachment to the pyrrolidine nitrogen. Key differences include:

- Electronic Effects: The phenoxy group in N-(2-phenoxybenzoyl)pyrrolidine is electron-donating via resonance, whereas methyl or ethyl substituents in tolyl/xylyl derivatives exert inductive effects. Photoelectron spectroscopy reveals that aryl substituents alter ionization potentials (IPs) and conformational flexibility. For example, N-(2-tolyl)pyrrolidine exhibits broadened spectral bands due to rotational freedom around the N-aryl bond, whereas the extended phenoxybenzoyl group in the target compound may restrict rotation, enhancing rigidity .

- Biological Implications: Aryl-substituted pyrrolidines are common in bioactive molecules. The phenoxybenzoyl group’s bulk may improve target selectivity compared to smaller tolyl groups.

Benzimidazole Carboxamides with Pyrrolidine Moieties

Min et al. synthesized benzimidazole carboxamides with pyrrolidine at position 2, functionalized with diverse aromatic rings (). These compounds inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Comparisons include:

- Substituent Diversity: The target compound’s phenoxybenzoyl group differs from the benzimidazole-carboxamide scaffold but shares a carboxamide linkage. This linkage may facilitate hydrogen bonding with PARP’s catalytic domain, akin to the benzimidazole derivatives .

- Activity Trends: Substitutions on the pyrrolidine nitrogen (e.g., electron-rich aromatics) correlate with PARP inhibition potency. The phenoxy group’s electron donation could similarly enhance binding affinity.

Pyrrolidine Carboxamides in Catalysis

Pyrphos , a chiral pyrrolidine-based ligand (), and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide () highlight the role of carboxamide substituents in asymmetric catalysis. Key contrasts:

- Steric vs. Electronic Effects: Pyrphos’s diphenylphosphino groups enable metal coordination, while the target compound’s phenoxybenzoyl group may sterically hinder catalysis. However, its carboxamide could stabilize transition states via hydrogen bonding.

- Synthetic Accessibility : Both classes use coupling agents like HATU for carboxamide formation, suggesting shared synthetic routes .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Research Findings and Implications

Electronic and Steric Tuning: The phenoxybenzoyl group’s electron-donating resonance effects may enhance binding to enzymes like PARP, while its steric bulk could improve selectivity over off-targets .

Synthetic Feasibility : Carboxamide formation via HATU-mediated coupling is a viable route, as demonstrated for analogues .

Conformational Rigidity: Restricted rotation due to the phenoxy group may reduce entropy penalties upon binding, a trade-off between specificity and synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.